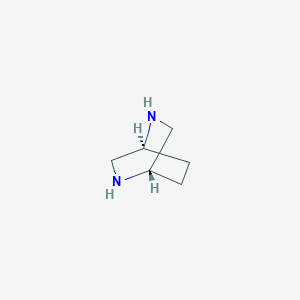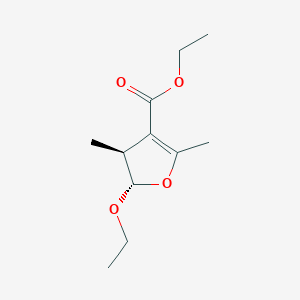
(1S,4S)-2,5-Diazabicyclo(2.2.2)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S,4S)-2,5-Diazabicyclo(2.2.2)octane” is a chemical compound that is part of the piperazine family . It is a chiral and conformationally fixed piperazine analogue . It has been used in the synthesis of quinolone carboxylic acids as potential antibacterials .
Synthesis Analysis
The synthesis of “(1S,4S)-2,5-Diazabicyclo(2.2.2)octane” starts from N-Cbz-glycine succinimide ester and L-homoserine lactone . The synthesis process involves the reduction of imidoester to the corresponding amines . The reduction reaction is worked up with a minimum amount of water due to the water solubility of piperazine-type bases .Molecular Structure Analysis
The molecular formula of “(1S,4S)-2,5-Diazabicyclo(2.2.2)octane” is C6H12N2 . Its molecular weight is 112.17 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(1S,4S)-2,5-Diazabicyclo(2.2.2)octane” include the reaction of N-Cbz-Glycinsuccinimidester with L-homoserinelactone . The reduction of imidoester to the corresponding amines is also a key step in the synthesis .Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis : DABCO is a solid catalyst used in various organic transformations due to its high reactivity, eco-friendliness, non-toxicity, and ability to deliver products with excellent yields and selectivity (Baghernejad, 2010).
Synthesis Processes and Side Products : Research on the synthesis of DABCO over zeolite ZSM-5 identified various side products, such as alkylpyrazines and alkylpiperazines, and proposed chemical mechanisms for their formation (Jiří Trejbal et al., 2007).
Ultrasound-Accelerated Synthesis : DABCO has been utilized as an efficient catalyst under ultrasound irradiation conditions for the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives, demonstrating rapid reaction under mild conditions (D. Azarifar et al., 2013).
Oxidation of Alcohols : It has been used as an oxidant for converting alcohols into carbonyl compounds under microwave irradiation, showing its ability to be reused several times (M. Tajbakhsh & S. Habibzadeh, 2006).
Halogenation/Esterification of Alkenes : DABCO acts as a Lewis base and organocatalyst in the chlorination of alkenes, leading to the formation of functionalized trans-chloro esters and brominated analogs (L. S. Pimenta et al., 2017).
Decarboxylative Acylation : DABCO facilitates decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates, producing α-keto and α,β-unsaturated amides or esters (Jun-Rong Zhang et al., 2017).
Ionic Liquid Preparation : A DABCO-based acidic ionic liquid was developed for promoting the synthesis of biologically active compounds used in the pharmaceutical industry (F. Shirini et al., 2017).
Synthesis in Aqueous Media : DABCO catalyzes one-pot, three-component condensation reactions in aqueous ethanol at room temperature, highlighting its role in efficient and less toxic chemical processes (J. Azizian et al., 2012).
Versatile Catalytic Properties : Its utility in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions was extensively reviewed, showing its wide applicability in synthetic chemistry (Dmitry I. Bugaenko et al., 2020).
Site-Selective Fluorination : DABCO salts have been effective for the fluorination of various organic substrates, showcasing its versatility in creating electrophilic reagents (G. Lal, 1993).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,4S)-2,5-diazabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWDAKFSDBOQJK-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC1CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@@H]1CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2,5-Diazabicyclo(2.2.2)octane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[4-[(3-bromophenyl)methoxy]phenyl]prop-2-enoic acid](/img/no-structure.png)


